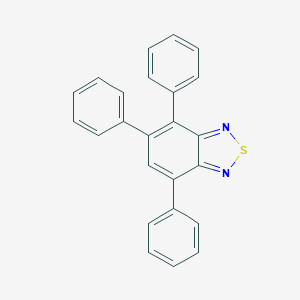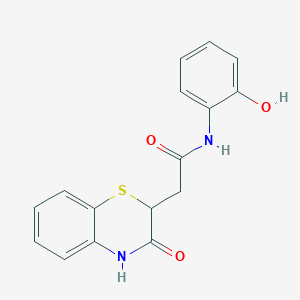
4,5,7-Triphenyl-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Triphenyl-2,1,3-benzothiadiazole (TPBT) is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound belongs to the family of benzothiadiazole derivatives and is known for its unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 4,5,7-Triphenyl-2,1,3-benzothiadiazole is not fully understood, but it is believed to involve the interaction of 4,5,7-Triphenyl-2,1,3-benzothiadiazole with target molecules or receptors. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has also been shown to interact with enzymes, leading to the inhibition of enzyme activity. In addition, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to interact with ion channels, leading to the modulation of ion channel activity.
Biochemical and Physiological Effects:
4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has also been shown to scavenge free radicals, leading to the prevention of oxidative stress. In addition, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
4,5,7-Triphenyl-2,1,3-benzothiadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4,5,7-Triphenyl-2,1,3-benzothiadiazole is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, caution should be taken when handling 4,5,7-Triphenyl-2,1,3-benzothiadiazole in lab experiments.
Orientations Futures
There are several future directions for the research on 4,5,7-Triphenyl-2,1,3-benzothiadiazole, including the development of new synthetic methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action. The development of new synthetic methods can lead to the synthesis of 4,5,7-Triphenyl-2,1,3-benzothiadiazole derivatives with improved properties and functions. The exploration of its potential applications in other fields, such as medicine and agriculture, can lead to the discovery of new uses for 4,5,7-Triphenyl-2,1,3-benzothiadiazole. The investigation of its mechanism of action can lead to a better understanding of how 4,5,7-Triphenyl-2,1,3-benzothiadiazole interacts with target molecules or receptors, leading to the development of new drugs or therapies.
Méthodes De Synthèse
4,5,7-Triphenyl-2,1,3-benzothiadiazole can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with benzaldehyde, followed by cyclization with a suitable dehydrating agent. Another method involves the condensation of 2-aminobenzenethiol with a suitable aromatic aldehyde in the presence of a Lewis acid catalyst. The resulting 4,5,7-Triphenyl-2,1,3-benzothiadiazole can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
4,5,7-Triphenyl-2,1,3-benzothiadiazole has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of organic field-effect transistors and organic light-emitting diodes. In optoelectronics, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been used as a sensitizer in dye-sensitized solar cells, which can convert solar energy into electrical energy. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has also been used as a fluorescent probe for the detection of metal ions and biological molecules.
Propriétés
Formule moléculaire |
C24H16N2S |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
4,5,7-triphenyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C24H16N2S/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24(26-27-25-23)22(20)19-14-8-3-9-15-19/h1-16H |
Clé InChI |
XEVWOTCEKXTQFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)